cis-2-Oxohex-4-enoate
CAS No.:
Cat. No.: VC1908824
Molecular Formula: C6H7O3-
Molecular Weight: 127.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7O3- |
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Molecular Weight | 127.12 g/mol |
IUPAC Name | (Z)-2-oxohex-4-enoate |
Standard InChI | InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/p-1/b3-2- |
Standard InChI Key | XGNKMQBCAVIQOR-IHWYPQMZSA-M |
Isomeric SMILES | C/C=C\CC(=O)C(=O)[O-] |
Canonical SMILES | CC=CCC(=O)C(=O)[O-] |
Introduction
Chemical Properties and Structure
cis-2-Oxohex-4-enoate possesses a distinctive chemical structure characterized by its molecular formula C6H7O3- and molecular weight of 127.12 g/mol. The compound is the conjugate base of cis-2-oxohex-4-enoic acid (C6H8O3), which has a molecular weight of approximately 128.13 g/mol . As indicated by its name, it contains a cis-configured double bond at the 4-position of a hexenoate backbone, with an oxo (keto) group at the 2-position.
The chemical structure of cis-2-Oxohex-4-enoate can be represented by the SMILES notation: C/C=C\CC(=O)C(=O)[O-]
, which specifically denotes the cis configuration of the double bond between carbons 3 and 4. This structural configuration is crucial for its biological function and enzymatic recognition.
Table 1: Chemical Properties of cis-2-Oxohex-4-enoate
Property | Value |
---|---|
Molecular Formula | C6H7O3- |
Molecular Weight | 127.12 g/mol |
IUPAC Name | (Z)-2-oxohex-4-enoate |
Standard InChI | InChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2-3H,4H2,1H3,(H,8,9)/p-1/b3-2- |
Standard InChIKey | XGNKMQBCAVIQOR-IHWYPQMZSA-M |
Isomeric SMILES | C/C=C\CC(=O)C(=O)[O-] |
Canonical SMILES | CC=CCC(=O)C(=O)[O-] |
The compound's structure features several important functional groups that determine its chemical reactivity and biological function:
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A carboxylate group (-COO-) at one end, which imparts acidity and potential for ionic interactions
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A ketone (C=O) adjacent to the carboxylate group, creating an α-keto acid arrangement
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A cis-configured double bond (C=C) between carbons 3 and 4, which is critical for enzymatic recognition
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A methyl group (CH3) at the terminal position
This specific arrangement of functional groups creates a molecule with distinctive reactivity patterns and is crucial for its recognition by enzymes in bacterial metabolic pathways. The reactivity of the α-keto acid moiety, combined with the presence of the cis double bond, influences both its chemical stability and its susceptibility to enzymatic hydration .
Biochemical Role in Bacterial Metabolism
cis-2-Oxohex-4-enoate serves as a key intermediate in the meta-cleavage pathway for the degradation of aromatic compounds by various bacteria, particularly Pseudomonas species . This pathway represents one of the major routes by which bacteria break down aromatic compounds, converting these complex structures into metabolites that can enter central metabolic pathways.
In the context of aromatic compound degradation, cis-2-Oxohex-4-enoate is formed specifically during the metabolism of 4-methylcatechol . The complete pathway involves multiple enzymatic steps:
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Initial conversion of parent aromatic compounds (such as toluene, p-cresol) to 4-methylcatechol through various hydroxylation reactions
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Meta-cleavage of 4-methylcatechol by a dioxygenase to form 2-hydroxy-5-methyl-6-oxohexa-2,4-dienoate
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Further transformation through multiple enzymatic steps to eventually produce cis-2-Oxohex-4-enoate
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Hydration of cis-2-Oxohex-4-enoate to form 4-hydroxy-2-oxohexanoate
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Aldol cleavage of 4-hydroxy-2-oxohexanoate to produce pyruvate and propionaldehyde
This metabolic sequence allows bacteria to completely mineralize aromatic compounds, converting them to central metabolites that can be used for energy production and biosynthesis. The bacterial species that utilize this pathway include various Pseudomonas strains, which have been extensively studied for their ability to degrade aromatic compounds . These bacteria possess specific gene clusters that encode the enzymes necessary for the catabolism of these compounds.
Evidence from genome sequencing and biochemical studies has revealed that the genes encoding these enzymes are often located on plasmids, which can be transferred between bacterial species, potentially explaining the widespread distribution of these degradative capabilities among different bacterial populations . This horizontal gene transfer may play an important role in the adaptation of bacterial communities to environments contaminated with aromatic pollutants.
Property | Value |
---|---|
Enzyme Name | 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase |
EC Numbers | 4.2.1.80, 4.2.1.132 |
Reaction | cis-2-Oxohex-4-enoate + H2O ⟶ 4-hydroxy-2-oxohexanoate |
Activators | Mn²⁺ |
Substrate Specificity | Active on cis isomer, inactive on trans isomer |
Metabolic Pathway | Catechol meta-cleavage pathway |
Experimental studies have demonstrated that the hydratase is activated by manganese ions (Mn²⁺), which are required for optimal enzymatic activity. The enzyme has been purified and characterized from various Pseudomonas strains, revealing a molecular weight of approximately 287,000 Da for the native enzyme . Sodium dodecyl sulfate treatment has been shown to dissociate the enzyme into smaller subunits of approximately 28,000 Da, suggesting a complex quaternary structure .
In bacterial systems, the genes encoding these hydratase enzymes are often found in clusters dedicated to aromatic compound degradation. For example, in Pseudomonas species, genes like bphH, xylJ, and tesE encode the hydratase enzyme . These genes are often co-regulated with other genes involved in the meta-cleavage pathway, ensuring coordinated expression of all enzymes needed for efficient aromatic compound degradation.
Research Applications and Significance
The study of cis-2-Oxohex-4-enoate and its role in bacterial metabolism has several significant applications and implications in various fields of research and biotechnology.
Bioremediation Applications
Understanding the metabolic pathways involving cis-2-Oxohex-4-enoate contributes to the development of bioremediation strategies for environments contaminated with aromatic pollutants. Bacteria capable of metabolizing these compounds can be employed to degrade harmful substances in soil and water . Research has identified numerous bacterial strains with enhanced degradation capabilities, particularly within the genera Pseudomonas, Achromobacter, and Comamonas .
The identification of the enzymes and metabolic intermediates involved in these pathways, including cis-2-Oxohex-4-enoate, allows for the monitoring and optimization of bioremediation processes. For example, the expression levels of genes encoding the hydratase enzyme can serve as biomarkers for the degradation potential of bacterial communities in contaminated environments.
Metabolic Engineering and Biotechnology
Knowledge of the enzymes and pathways involving cis-2-Oxohex-4-enoate can inform metabolic engineering efforts to enhance bacterial degradation capabilities or to create novel biosynthetic pathways for the production of valuable chemicals . The stereospecific nature of the hydratase enzyme makes it potentially useful for biocatalytic applications in the synthesis of chiral compounds.
Researchers have explored the possibility of engineering bacteria with enhanced expression of the relevant enzymes to improve degradation rates of recalcitrant aromatic pollutants. Additionally, the pathway enzymes could be employed in cell-free biocatalytic systems for specific chemical transformations.
Enzymatic Characterization and Structure-Function Relationships
The stereospecificity of enzymes like 2-oxopent-4-enoate/cis-2-oxohex-4-enoate hydratase provides valuable insights into enzyme-substrate interactions and the role of stereochemistry in biological recognition . Studies on the hydratase enzyme have revealed important structure-function relationships, including the role of manganese ions in catalysis and the structural features that determine substrate specificity.
Research on this enzyme has contributed to our broader understanding of hydro-lyases, a class of enzymes that catalyze the addition or removal of water across carbon-carbon double bonds. The mechanistic insights gained from these studies have implications for the design and engineering of novel biocatalysts.
Evolutionary Biology and Bacterial Adaptation
The study of metabolic pathways involving cis-2-Oxohex-4-enoate contributes to our understanding of microbial evolution and adaptation to various environments . The distribution of these pathways across bacterial species, often through horizontal gene transfer via plasmids, illustrates how bacteria can rapidly adapt to utilize new carbon sources.
Comparative genomic studies have revealed that the genes encoding the enzymes of the meta-cleavage pathway, including those that process cis-2-Oxohex-4-enoate, are often clustered together and can be transferred as a functional unit between bacteria. This genetic mobility may explain the widespread distribution of aromatic degradation capabilities among diverse bacterial populations.
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